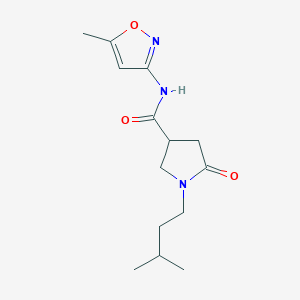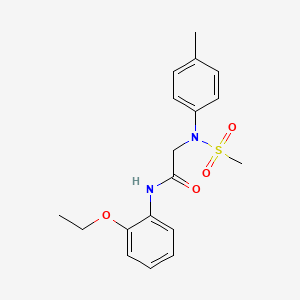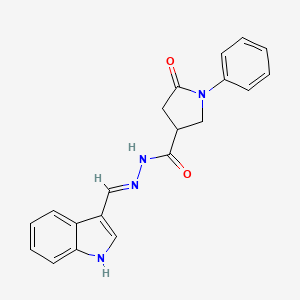
1-(3-methylbutyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methylbutyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide, also known as JNJ-40411813, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a highly potent and selective inhibitor of the protein known as bromodomain-containing protein 4 (BRD4), which plays a critical role in the regulation of gene expression.
作用機序
1-(3-methylbutyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide is a selective inhibitor of BRD4, which is a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 plays a critical role in the regulation of gene expression, and is involved in the transcriptional activation of oncogenes and cell cycle regulators. This compound binds to the bromodomain of BRD4, preventing its interaction with acetylated histone proteins and leading to the downregulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. This compound has also been shown to decrease the levels of oncogenic proteins, such as c-Myc and Bcl-2, and increase the levels of tumor suppressor proteins, such as p53 and p21.
実験室実験の利点と制限
The advantages of 1-(3-methylbutyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide for lab experiments include its high potency and selectivity for BRD4, its ability to inhibit the growth of cancer cells, and its ability to enhance the efficacy of other cancer therapies. The limitations of this compound for lab experiments include its potential toxicity to normal cells, its limited solubility in aqueous solutions, and its high cost of synthesis.
将来の方向性
There are several future directions for the research and development of 1-(3-methylbutyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to investigate its potential for the treatment of other types of cancer, such as breast cancer and lung cancer. Another direction is to optimize its pharmacokinetic properties, such as its solubility and bioavailability, in order to improve its efficacy and reduce its toxicity. Additionally, the combination of this compound with other cancer therapies, such as immunotherapy and targeted therapy, should be explored in order to improve the overall treatment outcomes for cancer patients.
合成法
The synthesis of 1-(3-methylbutyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide involves several steps, including the preparation of the starting materials, the coupling reaction, and the final purification. The starting materials are commercially available and can be obtained from various chemical suppliers. The coupling reaction involves the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the formation of the carbon-carbon bond between the pyrrolidinecarboxamide and the isoxazole ring. The final purification involves the use of chromatography techniques, such as reverse-phase high-performance liquid chromatography (HPLC) and preparative thin-layer chromatography (TLC).
科学的研究の応用
1-(3-methylbutyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied in preclinical models of cancer, and has shown promising results in various types of cancer, including leukemia, lymphoma, and solid tumors. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and suppress tumor growth in vivo. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
1-(3-methylbutyl)-N-(5-methyl-1,2-oxazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-9(2)4-5-17-8-11(7-13(17)18)14(19)15-12-6-10(3)20-16-12/h6,9,11H,4-5,7-8H2,1-3H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTIHWUUZISVMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CC(=O)N(C2)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-[(5-methyl-2-furyl)methyl]-4-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6106123.png)
![1-[3-(2-tert-butyl-5-methylphenoxy)propyl]-4-methylpiperazine oxalate](/img/structure/B6106131.png)
![3-hydroxy-1-(4-isopropylbenzyl)-3-[(4-isopropyl-1-piperazinyl)methyl]-2-piperidinone](/img/structure/B6106135.png)
![N-ethyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6106139.png)
![N-({1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6106151.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1H-indole-6-carboxamide](/img/structure/B6106165.png)
![N-cyclohexyl-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6106166.png)
![N-(3,4-dimethylphenyl)-1-[3-(methylthio)propanoyl]-3-piperidinamine](/img/structure/B6106172.png)
![7-(cyclopropylmethyl)-2-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6106185.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6106197.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B6106199.png)
![N'-(2-chlorophenyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6106220.png)

